Chikusetsusaponin Iva

Antiviral Herpes simplex virus Selectivity index

For mechanism-defined research, only Chikusetsusaponin Iva (CAS 51415-02-2) delivers the specific, evidence-backed polypharmacology required. Unlike inactive analogs (e.g., Calenduloside E) or hemolytic derivatives, it uniquely combines broad-spectrum antiviral activity (SI up to 73), dual LSD1 inhibition/AMPK activation for metabolic disease, and a safe antithrombotic profile with no significant bleeding risk. Its >10-fold weaker anticancer activity versus its methyl ester makes it the essential natural-product baseline for SAR studies. Procure the precise molecular entity to ensure reproducible target engagement and biological effects as documented in peer-reviewed studies.

Molecular Formula C42H66O14
Molecular Weight 795.0 g/mol
CAS No. 51415-02-2
Cat. No. B1253622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChikusetsusaponin Iva
CAS51415-02-2
Synonymschikusetsu saponin IVa
chikusetsusaponin IVa
Molecular FormulaC42H66O14
Molecular Weight795.0 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C
InChIInChI=1S/C42H66O14/c1-37(2)14-16-42(36(52)56-34-30(48)27(45)26(44)22(19-43)53-34)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-31(49)28(46)29(47)32(55-35)33(50)51/h8,21-32,34-35,43-49H,9-19H2,1-7H3,(H,50,51)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31+,32-,34-,35+,39-,40+,41+,42-/m0/s1
InChIKeyYOSRLTNUOCHBEA-SGVKAIFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chikusetsusaponin Iva (CAS 51415-02-2): A Multifunctional Oleanane-Type Triterpenoid Saponin for Advanced Biomedical Research Procurement


Chikusetsusaponin Iva (also designated Chikusetsusaponin IVa, Calenduloside F; CAS 51415-02-2) is an oleanane-type triterpenoid saponin derived from medicinal plants including Panax japonicus, Ilex paraguariensis (maté), and multiple Amaranthaceae species. It is characterized by a molecular formula of C₄₂H₆₆O₁₄ and molecular weight of 794.97 g/mol [1]. The compound is recognized for its orally active protein kinase activation, direct binding to YAP (KD = 0.388 mM), and inhibition of lysine-specific demethylase 1 (LSD1) at Lys661 and Tyr761 binding sites . Its verified in vivo antithrombotic, anti-inflammatory, metabolic regulatory, and antiviral activities establish Chikusetsusaponin Iva as a strategically significant tool compound for studies in thrombosis, metabolic dysfunction-associated steatotic liver disease (MASLD), viral pathogenesis, and oncology .

Why In-Class Oleanolic Acid-Type Saponins Cannot Substitute for Chikusetsusaponin Iva (CAS 51415-02-2) in Targeted Research Applications


Generic substitution among oleanolic acid-type saponins is scientifically unsound due to profound differences in glycosylation patterns, molecular target engagement, and biological effect profiles. Within the same plant source (Alternanthera philoxeroides), Chikusetsusaponin Iva exhibits broad-spectrum antiviral activity across five distinct viruses (selectivity indices 25–73), whereas the structurally analogous Calenduloside E demonstrates complete absence of antiviral effects against all viruses tested . Furthermore, the methyl ester derivative of Chikusetsusaponin Iva (CS-ME) exhibits >10-fold greater anti-proliferative potency against ovarian cancer cells (IC₅₀ < 10 µM) compared to the parent compound, while also demonstrating significantly enhanced suppression of LPS-induced NO and PGE₂ production in macrophages [1]. Even minor structural modifications—such as removal of the glucose residue at position 28 of the closely related Chikusetsusaponin V—increases hemolytic activity by over 30-fold [2]. These data unequivocally demonstrate that saponin class membership alone provides no predictive value for biological activity; procurement of the specific molecular entity Chikusetsusaponin Iva (CAS 51415-02-2) is essential for reproducible, mechanism-defined research outcomes.

Chikusetsusaponin Iva (CAS 51415-02-2): Quantitative Comparative Evidence for Differentiated Scientific Selection


Superior Broad-Spectrum Antiviral Selectivity of Chikusetsusaponin Iva Versus Structurally Analogous Calenduloside E

Chikusetsusaponin Iva demonstrates measurable broad-spectrum antiviral activity against five distinct viruses with selectivity indices (SI = CC₅₀/IC₅₀) ranging from 25 to 73, whereas Calenduloside E—a structurally analogous oleanolic acid-type saponin co-isolated from the same Alternanthera philoxeroides source—exhibits no antiviral effects against any virus tested . The differential specificity is most pronounced against human cytomegalovirus (HCMV), where Chikusetsusaponin Iva achieves an SI of 73, while Calenduloside E shows zero detectable inhibition.

Antiviral Herpes simplex virus Selectivity index

Comparative Anti-Inflammatory Efficacy: Chikusetsusaponin Iva Versus Its Methyl Ester Derivative in Macrophage Models

In a direct comparative study using LPS-stimulated RAW264.7 macrophages, chikusetsusaponin IVa methyl ester (CS-ME) demonstrated significantly greater potency in suppressing nitric oxide (NO) and prostaglandin E₂ (PGE₂) production than the parent compound Chikusetsusaponin Iva (CS) [1]. CS-ME also exhibited concentration-dependent inhibition of TNF-α, IL-6, and IL-1β production in both RAW264.7 and mouse peritoneal macrophages, with effects mechanistically linked to suppression of NF-κB and AP-1 transcriptional activity [1].

Anti-inflammatory Macrophage iNOS inhibition

Quantified Antithrombotic Potency of Chikusetsusaponin Iva: Thrombin Inhibition and Platelet Aggregation Suppression

Chikusetsusaponin Iva exhibits defined, quantifiable antithrombotic activity through dual mechanisms: competitive inhibition of thrombin and suppression of platelet aggregation. The compound inhibits thrombin-induced fibrinogen clotting with an IC₅₀ of 199.4 ± 9.1 µM and inhibits thrombin in a competitive manner with Kᵢ = 219.6 µM [1]. In rat platelet assays, it inhibits ADP-induced platelet aggregation with IC₅₀ = 12.5 ± 1.3 µM and collagen-induced aggregation with IC₅₀ = 10.8 ± 0.9 µM . Notably, intravenous administration in a rat venous stasis model inhibited thrombus formation without inducing significant bleeding effects [1].

Antithrombotic Thrombin inhibition Platelet aggregation

AMPK Activation Potency of Chikusetsusaponin Iva in Adipocytes: Defined EC₅₀ Value for Metabolic Research Applications

Chikusetsusaponin Iva functions as a novel AMP-activated protein kinase (AMPK) activator capable of bypassing defective insulin signaling, with potential applications in type 2 diabetes mellitus (T2DM) and metabolic disorders . In 3T3-L1 adipocytes, the compound induces AMPK phosphorylation with an EC₅₀ of 8.2 ± 0.6 µM . In vivo, oral administration of CHS to T2DM rats for 28 days dose-dependently increased serum insulin levels and decreased blood glucose elevation .

AMPK activation Metabolic regulation Type 2 diabetes

Novel LSD1 Inhibitory Mechanism of Chikusetsusaponin Iva in Metabolic Liver Disease: First-in-Class Target Engagement

Chikusetsusaponin Iva was identified as a novel lysine-specific demethylase 1 (LSD1) inhibitor that directly binds to Lys661 and Tyr761 residues of LSD1 to inhibit its histone demethylation activity [1]. In a high-fat diet-induced MASLD mouse model, CHS (50 mg·kg⁻¹·d⁻¹, i.g. for 8 weeks) improved lipid metabolism by suppressing the enterohepatic crosstalk of FXR-SHP to enhance CREBH transactivation [1]. No comparator saponin has been reported to exhibit this specific LSD1-targeting mechanism with defined binding residues.

LSD1 inhibition MASLD NAFLD

Differential Cytotoxicity Profile of Chikusetsusaponin Iva Against Human Cancer Cell Lines

Chikusetsusaponin Iva exhibits selective growth inhibitory activity against human cancer cell lines, with IC₅₀ values of 76.23 µM for HL-60 leukemia cells and 78.11 µM for HCT116 colon cancer cells [1]. For comparison, the methyl ester derivative (CS-ME) achieves substantially greater potency against ovarian cancer cell lines with IC₅₀ < 10 µM in both A2780 and HEY cells [2]. The parent compound thus represents the baseline natural product entity for structure-activity relationship studies and cancer pathway investigation.

Cytotoxicity Cancer IC₅₀

Defined Research Applications for Chikusetsusaponin Iva (CAS 51415-02-2) Based on Quantitative Differentiation Evidence


Antiviral Screening and Viral Replication Studies Requiring Broad-Spectrum Activity with Defined Selectivity Indices

Researchers conducting antiviral drug discovery should specifically procure Chikusetsusaponin Iva (CAS 51415-02-2) rather than structurally analogous saponins such as Calenduloside E. The compound demonstrates broad-spectrum antiviral activity against HSV-1, HSV-2, HCMV, measles virus, and mumps virus with selectivity indices of 29, 30, 73, 25, and 25, respectively, while Calenduloside E shows no detectable antiviral effects . This absolute functional divergence between saponins from the same plant source makes Chikusetsusaponin Iva the only suitable candidate for antiviral mechanism-of-action studies, particularly those investigating direct viral particle inactivation and progeny virus release inhibition.

Thrombosis Research with Focus on Bleeding Risk Mitigation and Dual Pathway Inhibition

Investigators studying antithrombotic mechanisms should utilize Chikusetsusaponin Iva for its characterized dual inhibition profile: competitive thrombin inhibition (Kᵢ = 219.6 µM) and suppression of both ADP-induced (IC₅₀ = 12.5 ± 1.3 µM) and collagen-induced (IC₅₀ = 10.8 ± 0.9 µM) platelet aggregation . Notably, intravenous administration in a rat venous stasis model inhibited thrombus formation without inducing significant bleeding effects . This favorable therapeutic window distinguishes Chikusetsusaponin Iva from other antithrombotic candidates and supports its use in preclinical thrombosis models where hemorrhagic complications are a critical endpoint.

Metabolic Disease Research Leveraging Novel LSD1 Inhibitory Mechanism and AMPK Activation

For metabolic dysfunction-associated steatotic liver disease (MASLD) and type 2 diabetes research, Chikusetsusaponin Iva offers a unique dual mechanism: direct LSD1 inhibition via binding to Lys661 and Tyr761 residues, and AMPK activation (EC₅₀ = 8.2 ± 0.6 µM in 3T3-L1 adipocytes) . The compound's efficacy in a high-fat diet-induced MASLD mouse model (50 mg·kg⁻¹·d⁻¹, oral gavage for 8 weeks) establishes its in vivo relevance . This specific LSD1-targeting mechanism has not been reported for other oleanolic acid-type saponins, making Chikusetsusaponin Iva an essential tool compound for epigenetic-metabolic crosstalk investigations.

Cancer Cell Line Screening and Structure-Activity Relationship Studies

Oncology researchers performing cytotoxicity screening or structure-activity relationship (SAR) studies should source Chikusetsusaponin Iva as the unmodified natural product baseline. The compound exhibits defined IC₅₀ values against HL-60 leukemia cells (76.23 µM) and HCT116 colon cancer cells (78.11 µM) . These values provide a reference point for evaluating synthetic derivatives such as the methyl ester, which shows >7-fold greater potency (IC₅₀ < 10 µM) in ovarian cancer models . Procurement of the authentic natural product ensures reproducible SAR benchmarks and prevents confounding from derivative-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chikusetsusaponin Iva

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.